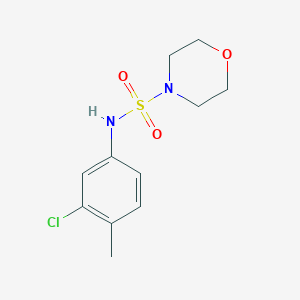

N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide

Description

N-(3-Chloro-4-methylphenyl)morpholine-4-sulfonamide is a sulfonamide derivative characterized by a morpholine ring linked to a sulfonamide group, which is further substituted with a 3-chloro-4-methylphenyl moiety. Sulfonamides are widely studied for their roles in medicinal chemistry, often serving as enzyme inhibitors or intermediates in drug synthesis .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O3S/c1-9-2-3-10(8-11(9)12)13-18(15,16)14-4-6-17-7-5-14/h2-3,8,13H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSIBWUPJMGYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)N2CCOCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49816693 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide typically involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloromethylphenyl group can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation or reduction reactions can modify the sulfonamide group .

Scientific Research Applications

1.1 Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of sulfonamides have been evaluated for their inhibitory effects against cancer cell lines. In particular, certain sulfonamide derivatives exhibited significant cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) while showing selectivity over normal breast cells (MCF-10A). The compounds demonstrated IC50 values ranging from 1.52 to 6.31 μM, indicating their effectiveness in inhibiting cancer cell proliferation .

1.2 Antibacterial Activity

The compound has also been assessed for its antibacterial properties. Several studies have demonstrated that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. For example, the inhibition of carbonic anhydrases in bacteria has been linked to reduced bacterial viability, suggesting a potential mechanism through which N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide could exert its antibacterial effects .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The morpholine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

N-(3-Chloro-4-methylphenyl)methanesulfonamide

- Structural Differences : Replaces the morpholine ring with a methyl group attached to the sulfonamide.

- Properties :

- Key Distinction : The absence of the morpholine ring reduces steric bulk and may alter solubility compared to the morpholine analog.

N-(5-Bromo-2-chloropyridin-3-yl)morpholine-4-sulfonamide

- Structural Differences : Substitutes the 3-chloro-4-methylphenyl group with a 5-bromo-2-chloropyridin-3-yl moiety.

- Applications: Pyridine-containing sulfonamides are common in kinase inhibitor design .

- Key Distinction : The heteroaromatic pyridine ring may improve bioavailability compared to the purely phenyl-based analog.

2-Chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide

N-(3-Amino-2-methylphenyl)morpholine-4-sulfonamide

- Structural Differences: Replaces the 3-chloro and 4-methyl substituents with 3-amino and 2-methyl groups.

- Properties: Molecular Formula: C₁₁H₁₇N₃O₃S (MW 271.34). Applications: The amino group enables participation in covalent bonding or coordination chemistry, useful in prodrug design .

N-(3-Chloro-4-methylphenyl)maleamic acid

- Structural Differences : Replaces the sulfonamide group with a maleamic acid moiety.

- Properties :

- Crystallography : Exhibits antiparallel orientations of N–H and C=O bonds in the amide segment, with dihedral angles of 6.55° between the phenyl ring and amide group. This contrasts with larger angles (40.58°–44.93°) in related succinamic acid derivatives .

- Hydrogen Bonding : Forms O–H⋯O and N–H⋯O intermolecular bonds, influencing crystal packing .

- Key Distinction : The carboxylic acid group enables salt formation, altering solubility and crystallinity compared to sulfonamides.

Research Implications and Gaps

- Structural Analysis : Crystallographic data from analogs highlight the importance of substituent positioning on intermolecular interactions.

- Safety and Handling : Methanesulfonamide derivatives require careful handling due to undefined toxicity profiles .

Future studies should prioritize crystallographic characterization of N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide and evaluate its bioactivity relative to the compared compounds.

Biological Activity

N-(3-Chloro-4-methylphenyl)morpholine-4-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and its implications in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of morpholine with a sulfonyl chloride derivative of 3-chloro-4-methylphenyl. The characterization of the synthesized compound is performed using techniques such as FT-IR, NMR spectroscopy, and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to induce apoptosis in MDA-MB-231 breast cancer cells, with a notable increase in annexin V-FITC positive cells, indicating late-stage apoptosis .

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.94 | Apoptosis induction |

| HCT116 | 18.8 | Unknown |

| MCF7 | 29.3 | Unknown |

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. This compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have indicated that it can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 62.5 |

| Escherichia coli | 18 | 125 |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the morpholine and sulfonamide moieties can significantly affect biological activity. For instance, variations in the aromatic substituents attached to the morpholine ring can enhance or diminish cytotoxic effects . The presence of halogen atoms, such as chlorine, has been correlated with increased potency against certain cancer cell lines.

Case Studies

- Apoptosis Induction Study : In a study examining the apoptotic effects on MDA-MB-231 cells, treatment with this compound resulted in a significant increase in apoptotic markers compared to controls, suggesting its potential as an anticancer agent .

- Antibacterial Efficacy : Another investigation demonstrated that this compound exhibited effective antibacterial properties against common pathogens, outperforming traditional antibiotics in some assays .

Q & A

Q. What synthetic methodologies are commonly employed for N-(3-chloro-4-methylphenyl)morpholine-4-sulfonamide, and how is purity optimized?

The compound is typically synthesized via sulfonamide bond formation between morpholine-4-sulfonyl chloride and 3-chloro-4-methylaniline. Key steps include:

- Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to deprotonate the amine and drive the reaction .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity. Monitor purity via HPLC or TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- NMR : and NMR confirm substituent positions (e.g., chloro, methyl, and morpholine groups). Aromatic protons appear as doublets in the 7.0–7.5 ppm range, while morpholine protons resonate at 3.5–3.7 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 329.05) .

Q. What solvent systems are optimal for solubility in biological assays?

Q. How is crystallographic data for this compound refined to resolve structural ambiguities?

- Software : SHELXL is widely used for small-molecule refinement. Initial models are built using SHELXS, followed by iterative refinement of thermal parameters and hydrogen positions .

- Validation : Check for R-factor convergence (<5% discrepancy) and validate hydrogen bonding networks (e.g., N–H⋯O interactions in crystal packing) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal contact.

- Waste disposal : Neutralize acidic/basic byproducts before incineration. Follow institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Substituent modification : Replace the chloro group with fluoro or trifluoromethyl to assess electronic effects on target binding. For example, shows morpholine-containing quinazolines with enhanced activity via halogen substitution .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with morpholine oxygen) .

Q. What experimental strategies address conflicting bioassay results between in vitro and in vivo models?

- Dose calibration : Adjust in vivo dosing based on pharmacokinetic parameters (e.g., half-life, volume of distribution) derived from LC-MS/MS plasma analysis .

- Metabolite profiling : Identify active metabolites via hepatic microsome assays to explain discrepancies (e.g., highlights avicidal metabolite pathways) .

Q. How do crystallographic twinning or disorder affect structural resolution, and how are these resolved?

Q. What mechanistic insights explain this compound’s inhibitory effects on enzymatic targets?

Q. How can researchers reconcile computational predictions with experimental solubility data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.